molecular formula C21H13F3N2OS B2844673 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide CAS No. 477534-98-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2844673
CAS No.: 477534-98-8
M. Wt: 398.4
InChI Key: RHHJJAAKXRPVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide is a potent and selective ATP-competitive inhibitor of the p38α mitogen-activated protein kinase (MAPK). This kinase is a central signaling node in the cellular response to stress and inflammatory cytokines, making it a critical target for pharmacological research. The compound's primary research value lies in its ability to selectively suppress the production of key pro-inflammatory mediators such as TNF-α and IL-1β in cellular models, thereby providing a crucial tool for dissecting the p38 MAPK pathway's role in disease pathogenesis. Its high potency and selectivity profile make it particularly valuable for investigating the mechanisms underlying chronic inflammatory diseases, autoimmune disorders, and fibrotic conditions. Recent studies have utilized this inhibitor to explore novel therapeutic strategies for cardiac fibrosis, where p38 signaling is implicated in fibroblast activation and extracellular matrix remodeling. By effectively blocking this pathway, researchers can elucidate its contribution to disease progression and validate new molecular targets for intervention. This benzamide derivative thus serves as an essential chemical probe for advancing our understanding of inflammatory signaling cascades and for the preclinical evaluation of potential anti-fibrotic and anti-inflammatory therapeutics.

Properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-5-1-4-13(9-14)19(27)26-20-25-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)28-20/h1-6,9-10H,7-8H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHJJAAKXRPVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacokinetics, and biological effects based on available literature.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 1,2-dihydroacenaphthylen-5-amine with various reagents. The typical synthesis pathway includes:

  • Condensation Reaction : Reaction of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride.
  • Thiazole Formation : Treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene to form the thiazole moiety.

This results in the formation of the benzamide structure attached to the thiazole derivative, yielding a compound with the molecular formula C24H17N3O3SC_{24}H_{17}N_{3}O_{3}S and a molecular weight of 427.48 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, including serotonin (5-HT₃) receptors. It is hypothesized that it binds to an allosteric site on these receptors, modulating their activity .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in signal transduction pathways critical for cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, some predictions can be made based on its chemical structure:

  • Absorption : The compound is likely to have moderate absorption characteristics due to its lipophilicity.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions typical for compounds containing aromatic systems.
  • Excretion : The excretion route has not been explicitly defined but may involve renal pathways given the molecular weight and structure.

Anticancer Activity

Recent studies have indicated that derivatives of acenaphthothiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
SKA-73A54912.5
SKA-73HeLa15.0

These findings suggest that this compound could potentially serve as a lead compound for developing anticancer agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues
Compound Name Core Structure Substituent/Functional Group Molecular Weight Key Features
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5) Acenaphtho-thiazol 1-Naphthamide 380.5 Rigid naphthalene ring; lacks CF₃ group; potential π-π stacking interactions
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Thiadiazole Benzamide 348.39 Isoxazole-thiadiazole hybrid; lower molecular weight; no fused bicyclic core
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole-thione Sulfonyl and difluorophenyl groups ~450–500 Sulfonyl groups enhance polarity; tautomeric equilibria (thiol/thione)
2.2. Key Structural Differences
  • Core Heterocycles: The target compound’s acenaphtho-thiazol core (fused bicyclic system) contrasts with simpler monocyclic systems (e.g., thiadiazole in or triazole in ). This increases rigidity and may influence binding specificity in biological targets . Compounds in (triazole-thiones) exhibit tautomerism (thiol ↔ thione), which is absent in the target compound’s thiazole system .
  • Substituent Effects :

    • The CF₃ group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to the 1-naphthamide in CAS 6262-41-5 .
    • Sulfonyl groups in compounds introduce polarity and hydrogen-bonding capacity, unlike the CF₃ group .
2.3. Physicochemical Properties
  • Melting Points :

    • Thiadiazole derivatives () exhibit melting points between 160–290°C . The target compound’s fused core may elevate its melting point further.
    • CAS 6262-41-5 lacks reported data, but its naphthamide substituent could reduce crystallinity compared to the CF₃ analog .
  • Spectroscopic Features :

    • IR : The CF₃ group in the target compound would show strong C-F stretches (~1100–1200 cm⁻¹), absent in naphthamide or thiadiazole derivatives. Thiadiazoles in exhibit C=O stretches at ~1600–1680 cm⁻¹ .
    • NMR : The acenaphtho-thiazol core would produce complex aromatic signals (e.g., 7.0–8.5 ppm for protons), similar to fused systems in (e.g., 7.36–8.39 ppm) .

Research Implications

Preparation Methods

Cyclocondensation of Acenaphthenequinone with Thiourea

Acenaphthenequinone reacts with thiourea in the presence of a Brønsted acid catalyst (e.g., hydrochloric acid) to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the carbonyl groups of the quinone, followed by dehydration and aromatization. This step yields 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine as a key intermediate.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Time: 6–12 hours
  • Yield: 70–85%

Functionalization of the Thiazole Amine

The amine group at position 8 of the thiazole core is activated for subsequent coupling reactions. Protection with tert-butoxycarbonyl (Boc) groups or conversion to an isothiocyanate intermediate ensures selective reactivity during amide bond formation.

Preparation of 3-(Trifluoromethyl)benzamide

The 3-(trifluoromethyl)benzamide moiety is synthesized via a two-step process involving nitrile hydrolysis and palladium-catalyzed hydrogenation.

Synthesis of 3-(Trifluoromethyl)benzonitrile

2,3-Dichlorobenzotrifluoride undergoes fluorination and cyano substitution to yield 2-chloro-6-trifluoromethylbenzonitrile. This step employs potassium fluoride and a cyanide source (e.g., sodium cyanide) in dimethylformamide (DMF) at 120–150°C.

Reaction Conditions :

  • Catalyst: None required
  • Yield: 88–93%

Hydrolysis of the Nitrile to Benzamide

The nitrile group is hydrolyzed to a primary amide using aqueous sodium hydroxide under reflux. This step is critical for introducing the benzamide functionality.

Reaction Conditions :

  • Solvent: Water or ethanol/water mixture
  • Temperature: 100°C
  • Time: 2–4 hours
  • Yield: 89–97%

Coupling of the Thiazole Core and Benzamide Moiety

The final step involves conjugating the dihydroacenaphthothiazol-8-amine with 3-(trifluoromethyl)benzamide via amide bond formation.

Activation of the Carboxylic Acid

3-(Trifluoromethyl)benzoic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These agents facilitate the formation of a reactive O-acylisourea intermediate.

Amide Bond Formation

The activated benzamide reacts with the thiazole amine in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the target compound.

Reaction Conditions :

  • Solvent: Dichloromethane or DMF
  • Temperature: Room temperature
  • Time: 12–24 hours
  • Yield: 65–78%

Optimization and Mechanistic Insights

Catalytic Hydrogenation for Debromination

In cases where halogenated intermediates are used, palladium on carbon (Pd/C) catalyzes hydrogenolysis under mild conditions (1–3 atm H₂, 25°C). This step ensures high selectivity and avoids over-reduction of the trifluoromethyl group.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like DMF enhance the solubility of aromatic intermediates, improving reaction kinetics. Conversely, ethereal solvents (e.g., tetrahydrofuran) minimize side reactions during amide coupling.

Spectroscopic Characterization and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The thiazole proton resonates at δ 7.42 ppm (singlet), while the trifluoromethyl group appears as a distinct triplet in the δ 120–130 ppm range in ¹³C NMR.
  • ¹⁹F NMR : A singlet at δ −63 ppm confirms the presence of the CF₃ group.

High-Performance Liquid Chromatography (HPLC)

Purity exceeds 97% when using reverse-phase C18 columns with acetonitrile/water mobile phases.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Amide Coupling 78 98.8 Minimal side products
Stepwise Hydrogenation 93 97.3 High selectivity for CF₃ retention
Cyclocondensation 85 99.1 Scalability for industrial applications

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as solvent choice, temperature, and catalyst selection. For example, in analogous syntheses (e.g., acenaphtho-thiazole derivatives), yields improved when using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt for amide bond formation . Purification via column chromatography and characterization by 1^1H-NMR and LC-MS are critical to confirm structural integrity. Lower yields (e.g., 31% in final steps) may arise from steric hindrance or side reactions; iterative adjustments to stoichiometry or reaction time may resolve this .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1^1H-NMR/13^{13}C-NMR : To verify connectivity of the acenaphtho-thiazole core and trifluoromethylbenzamide moiety .
  • LC-MS : For molecular weight confirmation and purity assessment (e.g., >95% by HPLC) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related thiazole-benzamide derivatives .

Q. What are the stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Stability testing should include:
  • Thermal stability : Assess via thermogravimetric analysis (TGA) or accelerated aging at 40°C/75% RH for 4 weeks.
  • Light sensitivity : Store in amber vials under inert atmosphere if degradation is observed via UV-Vis spectroscopy .
  • Solution stability : Monitor in DMSO or aqueous buffers (pH 4–9) using HPLC to detect hydrolysis or aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Strategies include:
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., IC50_{50} values in enzymatic vs. cell-based assays) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed amide bonds) that may interfere with activity .
  • Orthogonal assays : Validate results using SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Q. What mechanistic hypotheses explain the biological activity of this compound?

  • Methodological Answer : The acenaphtho-thiazole scaffold and trifluoromethyl group suggest potential targets:
  • Enzyme inhibition : Molecular docking against kinases or proteases (e.g., PFOR enzyme inhibition in anaerobic organisms ).
  • Protein-ligand interactions : Use SPR or fluorescence polarization to measure binding affinities .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Modify the trifluoromethyl group (e.g., replace with -CF2_2H or -OCF3_3) to evaluate electronic effects .
  • Core modifications : Introduce heteroatoms (e.g., S → O in the thiazole ring) to alter rigidity and solubility .
  • Bioisosteric replacement : Swap the benzamide moiety with sulfonamides or urea derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.